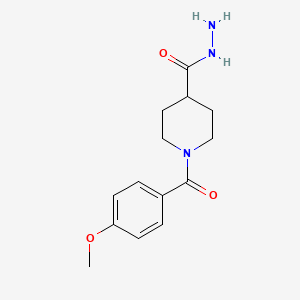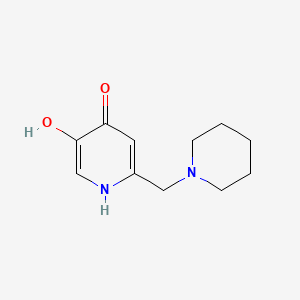![molecular formula C15H13N3O B7979610 2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7979610.png)
2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process may involve multiple steps, including purification and quality control measures to obtain a high-purity product.
化学反应分析
Types of Reactions: Compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions of compound “this compound” typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride or lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon or platinum.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
科学研究应用
Compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is explored for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用机制
The mechanism of action of compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds: Compound “2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-12-7-4-10-16-14(12)17-13(18-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESGEQSUPUYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=O)C3=C(N2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=NC(=O)C3=C(N2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
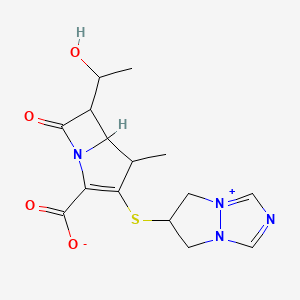
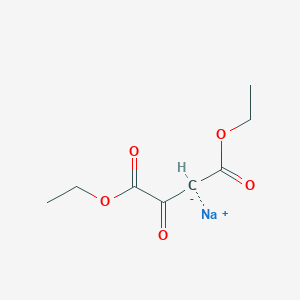
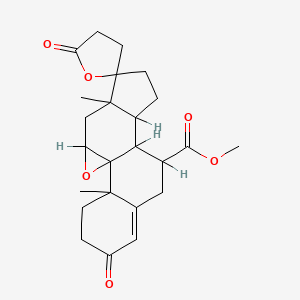
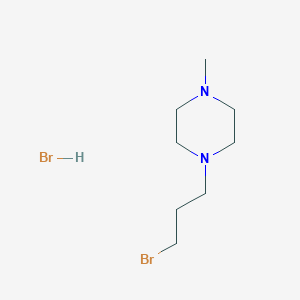
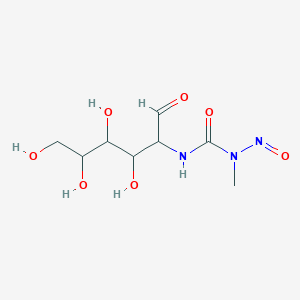
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B7979557.png)
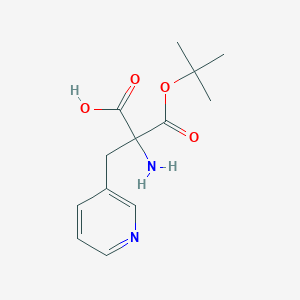
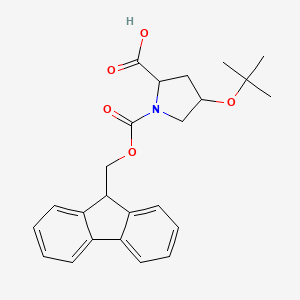
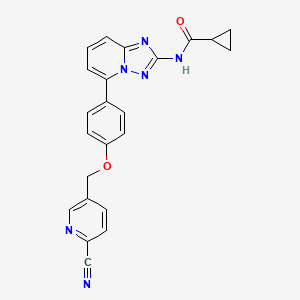
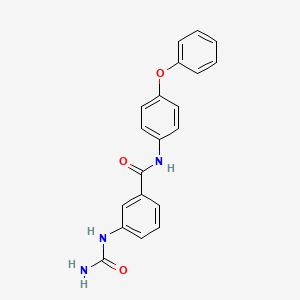
![2-[4-Amino-6-(methylthio)-1,3,5-triazin-2-yl]thiophene-3-carboxylic acid](/img/structure/B7979590.png)
